Lanthanum(3+);disulfate;nonahydrate

Description

Historical Evolution of Research on Lanthanum(3+);disulfate;nonahydrate

The study of this compound is intrinsically linked to the discovery and isolation of its constituent element, lanthanum.

The history of lanthanum chemistry began in 1839 when Swedish chemist Carl Gustaf Mosander discovered lanthanum as an impurity within cerium nitrate (B79036). wikipedia.orgazom.comwebelements.com He named the new element lanthanum, from the Greek word "lanthanein," meaning "to lie hidden," a nod to its initial concealment within ceria. wikipedia.orgwebelements.comrareearths.com Mosander's work involved partially decomposing cerium nitrate and treating the resulting oxide with dilute nitric acid to isolate "lanthana," or lanthanum oxide (La2O3). wikipedia.orgazom.com This discovery was a pivotal moment, setting the stage for the investigation of lanthanum and its compounds. The first industrial application for lanthanum emerged roughly a quarter of a century after its discovery, in the form of incandescent mantles for gas lamps, an invention by Carl Auer von Welsbach. rareearths.com

The early 20th century saw further advancements, with the isolation of relatively pure lanthanum metal achieved in 1923. azom.com The fundamental properties of lanthanum, such as its soft, malleable, silvery-white nature and its rapid oxidation in air, were established during this period. azom.comrareearths.com Scientists also determined that lanthanum's most common oxidation state is +3. wikipedia.orgbyjus.com

Research specifically on this compound has evolved from basic synthesis and characterization to more complex investigations of its properties and applications. A significant area of study has been its thermal decomposition. Research has shown that heating the nonahydrate to 300 °C produces the anhydrous form. wikipedia.org Further heating leads to a series of decomposition steps, forming La2O2SO4 at 775 °C and ultimately lanthanum(III) oxide at 1100 °C. wikipedia.org Differential thermal analysis has been employed to study these dehydration and decomposition processes in detail, identifying multiple stages and their corresponding thermal effects. researchgate.net

The crystal structure of this compound has also been a subject of focused research. It crystallizes in a hexagonal system, with the lanthanum atoms situated in two distinct environments. wikipedia.org More recent research has delved into the synthesis and characterization of novel lanthanum sulfate (B86663) compounds, including organically templated one-dimensional chain structures, which have been analyzed using single-crystal X-ray diffraction. electronicsandbooks.com

A notable shift in research involves understanding the behavior of lanthanum sulfate in aqueous solutions and its implications for various applications. Studies have investigated the ion association characteristics of lanthanum sulfate in water using density functional theory and molecular dynamics simulations. nih.gov This research provides insights into the formation of hydrated clusters and the coordination of lanthanum ions with sulfate and water molecules. nih.gov Furthermore, the recovery of lanthanum from solutions through crystallization of double salts like sodium lanthanum sulfate has become an important area of investigation, particularly in the context of recycling rare earth elements from industrial waste. aalto.fiaalto.fi

Scope and Significance of this compound in Contemporary Chemical Sciences

This compound and its related compounds are significant in various fields of modern chemistry, from materials science to environmental chemistry.

The applications of lanthanum compounds, including the sulfate, have expanded significantly. Lanthanum is a key component in cracking catalysts for the petroleum industry, in advanced ceramics, and in green phosphors. americanelements.combritannica.com Its ability to bind with phosphates has led to its use in water treatment applications. americanelements.com Lanthanum-based materials are also crucial in energy applications, such as in LaNi5-based hydrogen-storage alloys and nickel-metal hydride (NiMH) batteries, which are used in hybrid vehicles. wikipedia.orgbritannica.com

Recent research highlights the potential of lanthanum sulfate derivatives in advanced technologies. For instance, a new lanthanum sulfate crystal, CsLa(SO4)2, has been synthesized and shown to possess nonlinear optical properties, making it a candidate for UV and deep-UV applications. nih.gov The study of lanthanum sulfate's behavior in different chemical systems, such as its interaction with bentonite (B74815) in sulfate and nitrate systems, has implications for the treatment of rare earth wastewater. mdpi.comresearchgate.net

The research on this compound is underpinned by fundamental chemical principles. Its preparation typically involves dissolving lanthanum oxide or lanthanum hydroxide (B78521) in sulfuric acid, followed by evaporation. wikipedia.org

The properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Formula | La2(SO4)3·9H2O |

| Molar Mass | 728.1 g/mol americanelements.com |

| Appearance | White solid wikipedia.org |

| Density | 2.82 g/cm³ (nonahydrate) wikipedia.org |

| Solubility in water | 2.7 g/100 mL (20 °C, nonahydrate) wikipedia.org |

| Crystal Structure | Hexagonal wikipedia.org |

The thermal behavior of the compound is a key area of study, with well-defined decomposition stages. Theoretical studies, such as those using density functional theory, are crucial for understanding the diffusion of water within the crystal structure and the stability of various hydrated and anhydrous forms. rsc.org These theoretical approaches complement experimental techniques like X-ray diffraction and thermal analysis to provide a comprehensive understanding of the compound's properties. researchgate.netelectronicsandbooks.com

The study of ion association and complex formation in aqueous solutions containing lanthanum and sulfate ions is another fundamental area of research. nih.govresearchgate.net This research is vital for optimizing processes like selective extraction and crystallization of lanthanum from complex mixtures. aalto.firesearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

H18La3O17S2+5 |

|---|---|

Molecular Weight |

771.0 g/mol |

IUPAC Name |

lanthanum(3+);disulfate;nonahydrate |

InChI |

InChI=1S/3La.2H2O4S.9H2O/c;;;2*1-5(2,3)4;;;;;;;;;/h;;;2*(H2,1,2,3,4);9*1H2/q3*+3;;;;;;;;;;;/p-4 |

InChI Key |

LOLPUCFJBUGYAI-UHFFFAOYSA-J |

Canonical SMILES |

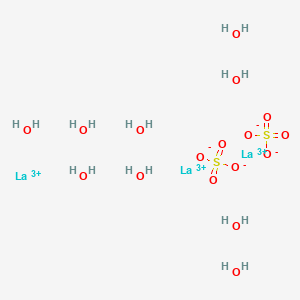

O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3].[La+3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystallization of Lanthanum 3+ ;disulfate;nonahydrate

Controlled Synthesis of Crystalline Lanthanum(3+);disulfate;nonahydrate

The controlled synthesis of crystalline this compound involves several sophisticated techniques that go beyond simple precipitation from solution. These methods aim to produce crystals with specific sizes, shapes, and structural integrity.

Hydrothermal synthesis is a powerful method for producing well-defined crystalline materials from aqueous solutions at elevated temperatures and pressures. For lanthanum sulfates, this technique often involves the use of structure-directing agents (SDAs) or co-reagents to create novel frameworks and morphologies. acs.orgresearchgate.net While direct synthesis of the simple nonahydrate via this method is not extensively detailed in readily available literature, the principles are based on the dissolution of lanthanum precursors in a sulfate-containing medium within a sealed autoclave, followed by controlled heating to induce crystallization.

For instance, novel lanthanum sulfate (B86663) compounds with three-dimensional channels have been synthesized hydrothermally using organic amines like 1,2-diaminopropane (B80664) as a structure-directing agent. acs.org In a typical process, a lanthanum salt is mixed with a sulfate source and the organic template in water, and the mixture is heated in an autoclave. The resulting product's structure is heavily influenced by the template. researchgate.net Similarly, a new two-dimensional layered lanthanum sulfate has been synthesized using ethylenediamine (B42938) as a template. acs.org Hydrothermal reactions of lanthanum(III) sulfate with other reagents like oxalic acid at temperatures around 180°C have also been shown to produce novel 3D lanthanum(III) sulfate-oxalate hybrids. researchgate.net These examples demonstrate the versatility of hydrothermal synthesis in creating a variety of crystalline lanthanum sulfate structures.

Solvothermal synthesis is analogous to the hydrothermal technique, but it utilizes non-aqueous solvents. This change in solvent can significantly alter the solubility of reactants and the nature of the resulting crystalline products. The use of organic solvents can lead to the formation of unique, organically templated lanthanum sulfate structures.

An example of this approach is the solvothermal synthesis of a new organic-templated lanthanum sulfate, [C4N3H16][La(SO4)3(H2O)], using n-butanol as the solvent. acs.org In this synthesis, the reactants are heated in n-butanol, leading to the formation of colorless block crystals with a one-dimensional chain structure composed of LaO9 polyhedra and sulfate groups. acs.org The choice of solvent is crucial, as it plays a significant role in the formation of the final product. researchgate.net

Precipitation is a more traditional yet effective method for synthesizing lanthanum sulfates. The nonahydrate itself can be prepared by dissolving lanthanum oxide or lanthanum hydroxide (B78521) in dilute sulfuric acid, followed by evaporation of the solution to induce crystallization. wikipedia.org

Co-precipitation strategies are often employed to produce more complex salts or to control the properties of the precipitate. A notable example is the precipitation of sodium lanthanum sulfate double salt (NaLa(SO4)2·H2O) from synthetic leachate solutions, which is relevant to the recovery of rare earth elements. aalto.fi In these processes, the precipitation is influenced by several factors:

Temperature: The precipitation of the double salt was found to be more effective at 70°C compared to lower temperatures like 25°C, where no crystals were formed. aalto.fi

Reactant Addition: The method of adding the precipitating agent (e.g., Na2SO4) has a significant impact. Adding it as a solid results in smaller single crystals and a greater tendency for aggregation compared to adding it as a solution. aalto.fi

Molar Ratio: The molar ratio of the reactants, such as Na/La, is a crucial parameter. A Na/La molar ratio of 3 was found to yield the highest lanthanum quantity and lowest impurity in the crystals. aalto.fi

These findings highlight the importance of controlling experimental conditions to optimize the purity and crystal quality of the precipitated product.

Table 1: Influence of Process Parameters on the Precipitation of Sodium Lanthanum Sulfate Double Salt

| Parameter | Variation | Observation | Reference |

| Temperature | 25°C vs. 70°C | No crystal formation at 25°C; successful precipitation at 70°C. | aalto.fi |

| Reactant Addition | Solid Na2SO4 vs. Acidic Na2SO4 solution | Solid addition led to smaller crystals and more aggregation. | aalto.fi |

| Na/La Molar Ratio | Varied (e.g., 3) | A ratio of 3 resulted in the lowest overall impurity and highest lanthanum quantity. | aalto.fi |

Template-assisted synthesis utilizes a pre-existing structure (a template) to guide the formation of the desired material with a specific morphology or porosity. This can involve either hard templates (e.g., silica (B1680970) spheres) or soft templates (e.g., surfactant micelles).

In the context of lanthanum sulfates, organic amines have been successfully used as structure-directing agents in hydrothermal synthesis, which can be considered a form of soft templating. acs.orgresearchgate.net For example, the use of diethylenetriamine (B155796) (DETA) in hydrothermal synthesis led to the formation of the first organically templated one-dimensional lanthanum sulfate. epa.gov The organic template molecules are typically incorporated into the crystal structure and can be removed later by calcination, potentially leaving a porous structure. While specific examples for this compound are not prominent, the synthesis of other lanthanum nanostructures, such as lanthanum oxide, has been achieved using surfactant-assisted methods, indicating the applicability of this approach to control the morphology of lanthanum compounds. researchgate.net

The thermal decomposition of this compound is a critical process, particularly for the preparation of the anhydrous form and for understanding its thermal stability. When heated, the nonahydrate undergoes a series of decomposition steps.

The anhydrous form of lanthanum(III) sulfate can be produced by heating the hydrated salt to 300°C. wikipedia.org Further heating leads to decomposition. The thermal decomposition of anhydrous lanthanum(III) sulfate proceeds through the formation of an oxysulfate intermediate, La2O2SO4, at around 775°C. wikipedia.orgresearchgate.net This intermediate is then further decomposed to lanthanum(III) oxide (La2O3) at approximately 1100°C. wikipedia.org

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in studying these decomposition pathways. TGA curves for rare-earth sulfates typically show two main decomposition steps corresponding to the formation of the oxysulfate and then the oxide. researchgate.net

Table 2: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Process | Product | Reference |

| Up to 300 | Dehydration | La2(SO4)3 (anhydrous) | wikipedia.org |

| ~775 | Decomposition of anhydrous sulfate | La2O2SO4 (Lanthanum oxysulfate) | wikipedia.orgresearchgate.net |

| ~1100 | Decomposition of oxysulfate | La2O3 (Lanthanum(III) oxide) | wikipedia.org |

Advanced Crystallization Kinetics and Growth Mechanisms of this compound

Understanding the crystallization kinetics and growth mechanisms is essential for controlling the size distribution, morphology, and purity of this compound crystals.

Research into the crystallization of lanthanum-containing sulfates has shown that various factors can influence the kinetics and growth. For instance, in the precipitation of sodium lanthanum sulfate double salt, real-time monitoring of the process revealed a clear influence of crystallization temperature on the precipitation kinetics. aalto.fi

Studies on the effect of lanthanum ions on the crystal growth of other sulfate minerals, such as barium sulfate, provide valuable insights. Lanthanum ions have been shown to be strong inhibitors of barite (barium sulfate) growth. acs.org This inhibition is attributed to the impact of lanthanum ions on solution phase ion-pair interactions and their potential incorporation into the crystal lattice, which alters the growth rate and morphology of the crystals. acs.orgacs.org Atomic force microscopy has revealed that lanthanum ions can alter the shape of 2D nuclei on the crystal surface and slow the growth rates in specific crystallographic directions. imp.kiev.ua

While detailed kinetic models for the crystallization of this compound are not widely published, studies on the competitive crystallization of lanthanum from a melt have employed mathematical models to analyze the formation kinetics of different polymorphs. imp.kiev.ua These models consider factors like the rates of nucleation and growth under rapid cooling conditions. imp.kiev.uaimp.kiev.ua Such approaches could be adapted to understand and control the crystallization of lanthanum sulfate from solution.

Nucleation and Crystal Growth Rate Studies of this compound

Crystallization is fundamentally a two-step process involving nucleation and crystal growth, both driven by supersaturation in a solution. mdpi.comresearchgate.net Nucleation is the initial formation of stable, sub-microscopic crystalline entities (nuclei), which serve as templates for subsequent growth. researchgate.net Following nucleation, these nuclei enlarge through the deposition of solute molecules onto their surfaces, a process known as crystal growth. strath.ac.uk

The relationship between nucleation and growth rates is critical in determining the final crystal size distribution. Generally, at low levels of supersaturation, the rate of crystal growth exceeds the rate of nucleation, leading to the formation of fewer, larger crystals. mt.com Conversely, at high supersaturation, nucleation dominates, resulting in a large number of small crystals. mt.com

Influence of Supersaturation and Additives on this compound Crystallization

Influence of Supersaturation: Supersaturation is the primary driving force for crystallization, and its level dictates the kinetics of the process. mt.com The method of generating supersaturation can significantly impact the physical characteristics of the resulting crystals. In studies involving the crystallization of sodium lanthanum sulfate, creating a higher degree of supersaturation by adding solid sodium sulfate reactant directly resulted in smaller single crystals and a greater tendency for aggregation compared to the semi-batchwise addition of a sodium sulfate solution. aalto.fiaalto.fi This highlights that high supersaturation favors rapid nucleation, leading to smaller crystal sizes. mt.com Controlling the level of supersaturation is therefore essential for achieving a desired crystal size distribution and purity. mt.comelsevierpure.com

Influence of Additives: Additives, which can be impurities or deliberately introduced substances, can significantly alter the crystallization process. d-nb.info They can either inhibit or promote crystal growth by adsorbing onto the crystal surfaces, thereby influencing the surface integration step. researchgate.net

In a study on the crystallization of sodium lanthanum sulfate double salt from synthetic solutions mimicking industrial leachates, the presence of various metallic sulfate impurities was investigated. aalto.fiaalto.fi The initial concentration of these impurities was found to have a marked effect on the final purity of the lanthanum salt crystals. aalto.fi The table below summarizes the experimental conditions and key findings regarding the influence of additives and process parameters on crystal purity.

| Parameter | Condition 1 | Condition 2 | Observation | Reference |

|---|---|---|---|---|

| Reactant Addition Method | Batchwise addition of solid Na₂SO₄ | Semi-batchwise addition of Na₂SO₄ solution | Solid addition yielded smaller crystals and lower purity due to higher supersaturation. | aalto.fi |

| Crystallization Temperature | 50°C | 70°C | Higher temperature influenced precipitation kinetics; 70°C was found to be optimal for purity. | aalto.fi |

| Na/La Molar Ratio | Varied Ratios | Optimal Ratio of 3 | The molar ratio of reactants is a key factor in maximizing lanthanum recovery and purity. | aalto.fi |

| Impurities (Additives) | Presence of Ni, Co, Al, Mn, Fe, Zn sulfates | Absence of impurities | The initial concentration of impurities significantly impacts the final purity of the crystals. | aalto.fi |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. triplepundit.com These principles are increasingly being applied to the production of lanthanum compounds to enhance sustainability and economic viability.

Solvent-Free and Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic methods is a core goal of green chemistry. For lanthanum sulfate, an aqueous-based route that minimizes waste is a significant step in this direction. One patented method involves the reaction of lanthanum oxide with sulfuric acid in water. A key environmental feature of this process is the recycling of the filtrate for subsequent batches, which prevents the discharge of wastewater and conserves resources. patsnap.com

Another application of green chemistry is the recovery of lanthanum from industrial waste streams. Research has demonstrated the effective recovery of lanthanum from synthetic solutions simulating the leachate of spent nickel-metal hydride (NiMH) batteries. aalto.fiaalto.fi This process crystallizes lanthanum as a double salt, turning a potential waste product into a valuable resource and reducing the environmental burden of battery disposal. aalto.fiwikipedia.org

The table below outlines parameters for an environmentally benign synthesis of lanthanum sulfate.

| Step | Parameter | Value/Process | Environmental Benefit | Reference |

|---|---|---|---|---|

| 1. Reaction | Reactants | Lanthanum Oxide, Sulfuric Acid, Water | Uses water as a safe solvent. | patsnap.com |

| 2. Filtration | Filtrate Handling | Recycled for multiple cycles | No wastewater discharge. | patsnap.com |

| 3. Drying | Drying Temperature | 150°C | - | patsnap.com |

Energy Efficiency Considerations in this compound Production

Reducing energy consumption is a fundamental principle of green chemistry. In the context of lanthanum sulfate production, energy efficiency can be addressed by optimizing reaction conditions and exploring novel applications that reduce energy use downstream.

The synthesis of lanthanum sulfate from lanthanum oxide and sulfuric acid involves heating to temperatures between 60°C and 65°C, followed by a drying step. patsnap.com Similarly, the recovery of lanthanum from waste solutions was found to be most effective at 70°C. aalto.fi Operating at these relatively moderate temperatures helps to manage the energy demands of the process.

Furthermore, the use of lanthanum in new technologies can contribute to significant energy savings. For example, aluminum alloys containing lanthanum and cerium exhibit excellent high-temperature mechanical stability and can, in some cases, be used without the need for energy-intensive heat treatments common for traditional aluminum alloys. nih.govosti.gov The demand for lanthanum in such energy-saving applications can influence its production methods towards greater efficiency. nih.gov Additionally, lanthanum compounds are used as catalysts that enable chemical reactions to occur under milder, less energy-intensive conditions. stanfordmaterials.com

Advanced Structural Elucidation and Solid State Chemistry of Lanthanum 3+ ;disulfate;nonahydrate

Single-Crystal X-ray Diffraction Analysis of Lanthanum(3+);disulfate;nonahydrate

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms. carleton.edu

The nonahydrate of lanthanum(III) sulfate (B86663) crystallizes in the hexagonal crystal system. wikipedia.org The space group, which describes the symmetry of the crystal, has been identified as P6₃/mmc. webelements.com This hexagonal close-packed (hcp) structure is a key characteristic of this compound. webelements.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal wikipedia.org |

| Space Group | P6₃/mmc webelements.com |

| Space Group Number | 194 webelements.com |

| a (Å) | 11.01 wikipedia.org |

| c (Å) | 8.08 wikipedia.org |

| α (°) | 90.000 webelements.com |

| β (°) | 90.000 webelements.com |

The crystal structure of this compound features two distinct environments for the lanthanum atoms. wikipedia.org The precise positions of the lanthanum, sulfur, and oxygen atoms within the unit cell are determined through refinement of the SCXRD data. These atomic coordinates are crucial for calculating the distances between atoms.

In many hydrated inorganic salts, hydrogen bonds link the coordinated water molecules to the anions and to other water molecules, creating a complex three-dimensional architecture. researchgate.netpsu.edu For instance, in a neodymium(III) complex, N-H···O hydrogen bonds are observed. psu.edu The strength and geometry of these hydrogen bonds, with typical H···O separations in the range of 2.2–3.0 Å, significantly influence the physical properties of the compound. psu.edu The presence of water molecules and sulfate anions in this compound suggests a rich hydrogen-bonding network, although specific details for this compound require further dedicated crystallographic studies. The study of how anions affect the hydrogen-bonding network of water is an active area of research. rsc.org

Neutron Diffraction Studies of this compound

Neutron diffraction is a powerful technique for determining the crystal structure of materials, offering distinct advantages over X-ray diffraction, particularly for the localization of light atoms.

The precise localization of hydrogen atoms within hydrated crystal structures is a significant challenge for X-ray diffraction, as the low electron density of hydrogen makes it a very weak scatterer. In contrast, neutron scattering lengths are not dependent on atomic number, and the scattering cross-section of hydrogen (specifically, its isotope deuterium) is substantial, making neutron diffraction the definitive method for determining the positions and bonding arrangements of water molecules and hydroxide (B78521) groups in a crystal lattice.

For this compound, which contains nine water molecules, neutron diffraction would be the ideal technique to elucidate the complex hydrogen-bonding network. This would involve determining the exact positions of the hydrogen atoms, their bond distances and angles within the water molecules, and their coordination to the sulfate and lanthanum ions. However, based on a review of available scientific literature, specific single-crystal neutron diffraction studies that provide a complete refinement of the hydrogen atom positions within the La₂(SO₄)₃·9H₂O structure are not readily reported. Such a study would be invaluable for a complete understanding of the structural chemistry of this compound.

This analysis is not applicable to this compound. Magnetic structure analysis by neutron diffraction is used to determine the arrangement of magnetic moments in a crystal. The Lanthanum(3+) ion has an electron configuration of [Xe] 5d⁰ 6s⁰, with no unpaired electrons in its valence shells. Consequently, the La³⁺ ion is non-magnetic. While neutron diffraction is extensively used to study the magnetic ordering in other lanthanum-containing compounds like perovskites and intermetallics where lanthanum is combined with magnetic ions such as iron or manganese, the pure lanthanum sulfate salt does not exhibit magnetic ordering. spectral.senih.gov

Advanced Electron Microscopy of this compound

Electron microscopy techniques are crucial for understanding the morphology and structure of materials from the micrometer to the angstrom scale.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the internal structure, crystallinity, and morphology of nanoscale materials. An electron beam is transmitted through an ultrathin specimen, allowing for the characterization of features such as crystal lattice planes, defects, and the size and shape of individual nanoparticles. While TEM is a principal tool for nanostructural analysis, dedicated studies focusing on the TEM characterization of this compound nanoparticles or its internal nanostructure are not extensively available in the reviewed literature.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and microstructure of crystalline materials. In this technique, a focused beam of electrons scans the surface of a sample, generating signals that provide information about its shape, size, and texture.

Studies on lanthanum-containing compounds reveal the utility of SEM in characterizing their morphology. For instance, analysis of lanthanum hydroxide and lanthanum oxide, which are products of the thermal decomposition of hydrated lanthanum salts, shows the formation of distinct hexagonal structures. SEM imaging can be used to observe the crystal habit, degree of agglomeration, and the surface features of the particles. For this compound, SEM analysis would be employed to characterize the morphology of the as-synthesized crystals and to observe the physical changes that occur during thermal decomposition, such as the development of pores, cracks, or changes in particle shape as the water of hydration is removed and the material transforms into its anhydrous and, ultimately, oxide forms.

Thermal Analysis Techniques Applied to this compound

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for studying the thermal stability and decomposition pathways of hydrated salts. For La₂(SO₄)₃·9H₂O, these methods provide detailed insights into the multi-stage process of dehydration and subsequent decomposition.

The thermal decomposition of this compound proceeds through several distinct stages. Initially, the nine water molecules are released in a series of overlapping steps. This dehydration process eventually yields the anhydrous β-La₂(SO₄)₃. Upon further heating to much higher temperatures, this anhydrous sulfate decomposes first into lanthanum oxysulfate (La₂O₂SO₄) and finally into lanthanum oxide (La₂O₃), the most stable end product.

The key thermal events observed during the heating of La₂(SO₄)₃·9H₂O are summarized in the table below, based on DTA/TG data.

| Signal | Temperature Range (°C) | Process |

| A-D | 80 - 380 | Multi-stage dehydration of La₂(SO₄)₃·9H₂O to anhydrous β-La₂(SO₄)₃ |

| E | 980 - 1100 | Decomposition of β-La₂(SO₄)₃ to La₂O₂SO₄ |

| F | 1300 - 1440 | Decomposition of La₂O₂SO₄ to La₂O₃ |

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Pathways

Thermogravimetric analysis of this compound demonstrates a multi-stage process of mass loss corresponding to the removal of water molecules and the eventual decomposition of the anhydrous salt. The dehydration from the nonahydrate to the anhydrous form, β-La₂(SO₄)₃, occurs in four distinct stages. researchgate.net Following complete dehydration, the anhydrous lanthanum sulfate is stable up to higher temperatures, after which it decomposes into lanthanum oxysulfate and finally to lanthanum oxide. researchgate.net

The decomposition pathway begins with the step-wise release of its nine water molecules. Upon further heating to 775 °C, the resulting anhydrous lanthanum(III) sulfate begins to decompose, forming lanthanum oxysulfate (La₂O₂SO₄). researchgate.net This intermediate is stable until approximately 1100 °C, at which point it further decomposes to the final product, lanthanum(III) oxide (La₂O₃). researchgate.net

Table 1: TGA Data for the Decomposition of this compound

| Stage | Process | Temperature Range (°C) | Resulting Compound |

| I-IV | Dehydration | Not specified | β-La₂(SO₄)₃ |

| V | Decomposition | > 775 | La₂O₂SO₄ |

| VI | Decomposition | 1300 - 1440 | La₂O₃ |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpic Changes

Differential Scanning Calorimetry provides complementary information to TGA by measuring the heat flow associated with thermal events. The DTA/TG investigation of this compound identified six major thermal effects, labeled A through F. researchgate.net The first four signals (A-D) correspond to the endothermic processes of dehydration, leading to the formation of a new polymorphic modification, β-La₂(SO₄)₃. researchgate.net

The subsequent signals, E and F, relate to the decomposition of the anhydrous salt. The high thermodynamic stability of the intermediate β-La₂(SO₄)₃ and the subsequent lanthanum oxysulfate (La₂O₂SO₄) is indicated by the enthalpy values associated with their decomposition. researchgate.net The final decomposition to lanthanum oxide occurs in the temperature range of 1300-1440 °C. researchgate.net

Table 2: DSC Data for Thermal Events in this compound

| Signal | Process | Enthalpy Change (ΔH) |

| A-D | Dehydration | Not specified |

| E | Decomposition of β-La₂(SO₄)₃ | High (Value not specified) |

| F | Decomposition of La₂O₂SO₄ | High (Value not specified) |

Theoretical and Computational Investigations of Lanthanum 3+ ;disulfate;nonahydrate

Quantum Chemical Calculations on Lanthanum(3+);disulfate;nonahydrate

Quantum chemical calculations are employed to understand the intrinsic electronic and structural properties of lanthanum sulfate (B86663) hydrates. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction of the system, from which various properties can be derived.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of lanthanide compounds. DFT calculations have been utilized to study the ion association behavior and structure of lanthanum sulfate hydrated clusters in aqueous solutions. nih.gov

Research using the PBE0/6-311+G(d, p) level of theory has shown that lanthanum sulfate hydrated clusters exist in the microscopic state of contact ion pairs (CIP) in aqueous solutions. nih.gov Studies have examined the structures and properties of clusters with the general formula [La(SO₄)ₘ·(H₂O)ₙ]⁽³⁻²ᵐ⁾, where m ranges from 1 to 3 and n from 1 to 9. nih.gov It was found that the first hydration shell reaches saturation at n=7 for [La(SO₄)(H₂O)ₙ]⁺, n=6 for [La(SO₄)₂(H₂O)ₙ]⁻, and n=3 for [La(SO₄)₃(H₂O)ₙ]³⁻. nih.gov

The binding energies of these clusters indicate a tendency for aggregation in aqueous solution, as [La(SO₄)₂(H₂O)₆]⁻ and [La(SO₄)₃(H₂O)₃]³⁻ clusters have lower binding energies than [LaSO₄·(H₂O)ₙ]⁺. nih.gov When comparing gas-phase structures to those in a Polarizable Continuum Model (PCM) solvent, the La-O distance to water molecules, R(La-O)H₂O, expands, while the La-O distance to the sulfate group, R(La-O)SO₄, contracts. nih.gov

DFT has also been applied to study the anhydrous form, β-La₂(SO₄)₃, which is obtained from the thermal dehydration of the nonahydrate. mdpi.com These calculations revealed that β-La₂(SO₄)₃ is a dielectric material with a wide bandgap of over 6.4 eV, a finding consistent with experimental optical measurements. mdpi.comresearchgate.net

Table 1: Calculated Properties of Lanthanum Sulfate Hydrated Clusters from DFT Studies

| Cluster | First Shell Saturation (n) | Calculated Hydration Energy (kcal/mol) |

|---|---|---|

| [La(SO₄)(H₂O)ₙ]⁺ | 7 | -76.5 (for n=7) |

| [La(SO₄)₂(H₂O)ₙ]⁻ | 6 | -54.1 (for n=6) |

| [La(SO₄)₃(H₂O)ₙ]³⁻ | 3 | -332.0 (for n=3) |

Data sourced from Zhang et al. (2024). nih.gov

Ab initio (from first principles) calculations, such as Hartree-Fock (RHF) and post-Hartree-Fock methods, provide a high level of theory for studying molecular systems. These methods have been applied to understand the hydration of lanthanide ions. researchgate.net Studies on the hydrated lanthanum ion, [La(OH₂)₉]³⁺, which is a fundamental component of the nonahydrate crystal, report that DFT geometry optimizations and frequency calculations agree well with experimental structural data and high-quality simulations. researchgate.net The calculated La-O stretching mode frequency from these methods is found to be only slightly smaller than the experimental value. researchgate.net

Ab initio molecular dynamics (AIMD) or first-principles molecular dynamics (FPMD) simulations, which calculate forces from electronic structure theory at each time step, have been used to analyze the stable structure and diffusion mechanisms of water within the anhydrous La₂(SO₄)₃ lattice. rsc.org These simulations provide detailed insight into molecular and crystal properties by showing that water migrates while maintaining its molecular shape. rsc.org Such studies are crucial for understanding the dehydration processes observed experimentally for lanthanum sulfate nonahydrate. mdpi.com

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the time evolution of the system, revealing dynamic processes like hydration, solvation, and transport phenomena. nih.govacs.org

MD simulations have been instrumental in elucidating the hydration structure of the La³⁺ ion. researchgate.net Consistent with experimental data, these simulations confirm that the La³⁺ ion in aqueous solution is coordinated by nine water molecules, forming a [La(H₂O)₉]³⁺ complex, which is the cationic unit in this compound. researchgate.netacs.org The structure is best described as a tricapped trigonal prism. acs.org

Simulations of lanthanum sulfate solutions show that the La³⁺ ion has a higher inclination to coordinate with the oxygen atoms of sulfate ions than with water, which aligns with the DFT finding that the system favors the formation of contact ion pairs. nih.gov The coordination number of water around the La³⁺ ion in these simulations was found to be approximately 6.075, reflecting the displacement of water molecules by sulfate ions in the first coordination shell. nih.gov

Calculated hydration energies for various lanthanum sulfate clusters further quantify the solvation dynamics. For instance, the hydration energies for LaSO₄·(H₂O)₇, La(SO₄)₂·(H₂O)₆, and La(SO₄)₃·(H₂O)₃ were determined to be -76.5, -54.1, and -332.0 kcal/mol, respectively. nih.gov These theoretical values provide a thermodynamic basis for the stability and structure of these solvated species in solution. nih.gov

While direct studies on ion transport within the solid this compound lattice are scarce, computational investigations on the anhydrous La₂(SO₄)₃ structure offer significant insights. First-principles molecular dynamics (FPMD) simulations have revealed that the anhydrous lattice contains one-dimensional (1D) channels along the nih.gov direction that facilitate water diffusion. rsc.org

The FPMD simulations identified three elementary pathways for water diffusion within the crystal, with calculated activation barriers of 0.27, 0.81, and 1.50 eV. rsc.org The pathway with the second-lowest barrier forms the 1D channels, and the water diffusivity along these channels is estimated to be around 10⁻¹⁰ cm² s⁻¹ at 523 K. rsc.org This suggests that the rapid hydration and dehydration reactions of lanthanum sulfate are attributable to these structural channels in the bulk material. rsc.org While these simulations focus on water transport, the existence of such channels is a critical finding for understanding potential pathways for ion mobility within the crystal lattice, although the transport of the much larger La³⁺ and SO₄²⁻ ions would be significantly more hindered.

Force Field Development for this compound

Classical Molecular Dynamics simulations rely on force fields to define the potential energy of a system as a function of its atomic coordinates. The accuracy of an MD simulation is highly dependent on the quality of the force field parameters. Developing accurate force fields for lanthanide ions like La³⁺ presents unique challenges due to their complex electronic structures and polarization effects. acs.org

The major difficulty lies in the optimization of the non-bonded parameters, particularly the van der Waals terms, which are typically modeled by a Lennard-Jones potential. acs.org For lanthanides, a simple 12-6 Lennard-Jones potential may be insufficient, and more complex models like the 12-6-4 potential or polarizable (induced dipole) models are suggested to better describe the system. acs.org

A common strategy for parameterization involves a bonded model approach, where force constants for bonds, angles, and dihedrals involving the metal ion are derived. acs.org The non-bonded parameters are often optimized to reproduce experimental data (such as hydration structure from X-ray diffraction) or results from high-level quantum mechanical calculations. acs.orgacs.orgacs.org This can involve building a potential energy surface (PES) from QM calculations for the interaction between the ion and surrounding ligands (e.g., La³⁺–H₂O) and then fitting the force field parameters to this PES. acs.org For complex systems, tools like MCPB.py for AMBER or compatible force fields like CGenFF for CHARMM provide systematic ways to generate topologies for metal-containing molecules. acs.org

Parameterization for Classical Simulations

Classical molecular dynamics (MD) simulations offer a computationally efficient method to study the behavior of large molecular systems over extended timescales. The accuracy of these simulations is critically dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. For this compound, the parameterization process involves defining the bonded and non-bonded interactions for the lanthanum ion, the sulfate groups, and the water molecules of hydration.

The non-bonded interactions are particularly crucial and are typically represented by a combination of Lennard-Jones potentials and electrostatic terms. The development of accurate parameters for the La(III) ion is a non-trivial task due to its high charge and polarizability. Researchers often rely on quantum mechanical calculations to derive these parameters. For instance, density functional theory (DFT) can be used to compute interaction energies between the lanthanum ion and surrounding ligands (water and sulfate), which are then used to fit the classical force field parameters. nih.govresearchgate.net

Several strategies exist for parameterizing lanthanide ions. One common approach is to adjust the Lennard-Jones parameters to reproduce key experimental observables, such as the hydration free energy and the ion-oxygen distance in the first hydration shell. researchgate.net The choice of water model (e.g., TIP3P, SPC/E) also significantly influences the final parameter set, necessitating a consistent and validated combination. researchgate.net

A general force field, such as the Universal Force Field (UFF), can provide initial parameters, but for accurate simulations, specific parameterization is often required. acs.org The CHARMM force field, widely used for biomolecular simulations, has also been extended to include parameters for lanthanide ions, which can serve as a valuable starting point. researchgate.net

| Interaction Type | Atom Types | Parameters (Illustrative) |

| Non-Bonded (Lennard-Jones) | La³⁺ - OW (Water) | ε (kcal/mol): 0.1, σ (Å): 3.5 |

| La³⁺ - OS (Sulfate) | ε (kcal/mol): 0.2, σ (Å): 3.8 | |

| Non-Bonded (Electrostatic) | La³⁺ | Partial Charge: +3.0 e |

| S (Sulfate) | Partial Charge: +1.5 e | |

| O (Sulfate) | Partial Charge: -0.875 e | |

| Bonded (Bond Stretching) | S - O (Sulfate) | k (kcal/mol/Ų): 400, r₀ (Å): 1.50 |

| Bonded (Angle Bending) | O - S - O (Sulfate) | k (kcal/mol/rad²): 150, θ₀ (degrees): 109.5 |

Validation against Experimental Data

The reliability of computational models and their underlying force fields is established through rigorous validation against experimental data. For this compound, this involves comparing simulated properties with those determined through various analytical techniques.

A primary validation benchmark is the crystal structure. The nonahydrate of lanthanum sulfate crystallizes in a hexagonal system. wikipedia.org Simulations should be able to reproduce the lattice parameters and the coordination environments of the lanthanum ions. DFT calculations on the anhydrous form, β-La₂(SO₄)₃, have shown good agreement with experimental X-ray diffraction data, confirming the predicted monoclinic crystal structure. mdpi.com

Spectroscopic data provide another avenue for validation. For instance, the vibrational frequencies of the sulfate anions and the La-O bonds calculated from DFT or MD simulations can be compared with experimental Raman and infrared spectra. mdpi.comresearchgate.net Studies on aqueous lanthanum sulfate solutions have demonstrated excellent agreement between DFT-calculated and experimentally measured Raman spectra, particularly for the La-O stretching modes. researchgate.netresearchgate.net

Thermodynamic properties, such as the enthalpy of hydration and decomposition temperatures, also serve as critical validation points. The thermal decomposition of lanthanum sulfate hydrates has been studied experimentally, providing data that can be used to assess the accuracy of theoretical models in predicting the stability of different hydrated forms. mdpi.com Furthermore, molecular dynamics simulations can be employed to calculate hydration free energies, which can be compared to experimental values to validate the force field parameters for the lanthanum ion. researchgate.net

The following table summarizes key experimental data that can be used to validate computational models of this compound.

| Property | Experimental Value/Technique | Computational Approach for Validation |

| Crystal Structure | Hexagonal (nonahydrate) wikipedia.org | MD simulation with periodic boundary conditions, DFT |

| Lattice Parameters | a = 11.01 Å, c = 8.08 Å (for the nonahydrate) wikipedia.org | Comparison of simulated and experimental cell dimensions |

| Vibrational Frequencies | Raman and Infrared Spectroscopy researchgate.netmdpi.com | DFT frequency calculations, analysis of MD trajectories |

| Hydration Free Energy | Thermodynamic measurements researchgate.net | Thermodynamic integration or free energy perturbation from MD |

| Decomposition Temperature | Thermogravimetric Analysis (TGA) mdpi.com | Not directly simulated, but stability can be inferred from binding energies |

| Coordination Number | X-ray Diffraction wikipedia.org | Analysis of radial distribution functions from MD simulations |

Computational Prediction of Novel this compound Derivatives and Analogues

Computational chemistry is a powerful tool not only for understanding existing compounds but also for predicting the properties and stability of novel materials. For this compound, this can involve exploring derivatives with different levels of hydration, substitution of the sulfate anion, or replacement of the lanthanum ion with other lanthanides.

One area of investigation is the prediction of different hydrated forms of lanthanum sulfate. While the nonahydrate is common, other hydrates such as the tetrahydrate and monohydrate have been reported. mdpi.comresearchgate.net DFT calculations can be used to determine the relative stabilities of these different hydrates by computing their formation energies. First-principles molecular dynamics (FPMD) simulations have been used to study the diffusion of water within the lanthanum sulfate crystal lattice, revealing one-dimensional water channels that facilitate hydration and dehydration processes. rsc.org

The prediction of novel analogues can be achieved by systematically substituting the sulfate anion with other oxoanions, such as selenates or phosphates. By calculating the thermodynamic stability of these hypothetical compounds, it is possible to identify promising candidates for synthesis. For instance, the crystal chemistry of lanthanide selenates is known to be related to that of the sulfates. researchgate.net

Furthermore, computational screening can be employed to design novel ligands that could form complexes with lanthanum sulfate, potentially altering its properties for specific applications. High-throughput computational workflows that automate the construction and quantum mechanical modeling of lanthanide-ligand complexes are being developed to accelerate the discovery of new materials with desired functionalities. researchgate.net Machine learning models trained on large datasets of experimental binding affinities are also emerging as a promising tool for rapidly screening vast chemical spaces for ligands that can selectively bind to lanthanide ions. nih.gov

The following table outlines potential novel derivatives and analogues of this compound that could be investigated computationally, along with the properties that would be predicted.

| Derivative/Analogue Type | Example | Predicted Properties |

| Different Hydration States | La₂(SO₄)₃·nH₂O (where n ≠ 9) | Relative stability, crystal structure, dehydration mechanism |

| Anion Substitution | La₂(SeO₄)₃·9H₂O | Thermodynamic stability, electronic structure, optical properties |

| Cation Substitution | Ce₂(SO₄)₃·9H₂O, Eu₂(SO₄)₃·9H₂O | Structural parameters (reflecting lanthanide contraction), magnetic properties |

| Complexes with Organic Ligands | [La₂(SO₄)₃(Ligand)]·nH₂O | Binding affinity, coordination geometry, luminescent properties |

Reaction Mechanisms and Reactivity Studies of Lanthanum 3+ ;disulfate;nonahydrate

Dissolution and Precipitation Kinetics of Lanthanum(3+);disulfate;nonahydrate

This compound, with the chemical formula La₂(SO₄)₃·9H₂O, is a white solid compound whose dissolution and precipitation behavior is critical in various applications, from rare earth element separation to materials synthesis. wikipedia.org Its solubility is moderate in water and acids. americanelements.comchemicalbook.comattelements.com The kinetics of these processes are influenced by several factors, including solution pH, ionic strength, and the nature of background electrolytes.

The solubility of lanthanum sulfate (B86663) is significantly dependent on the pH of the aqueous medium. In acidic solutions, lanthanum exists predominantly as the hydrated La³⁺ aqua ion, and the salt exhibits its characteristic moderate solubility. researchgate.net As the pH increases, the speciation of lanthanum in solution changes due to hydrolysis reactions.

Changes in pH affect not only the speciation of the metal ions in the solution but also the charge properties of surfaces and the dissociation of functional groups of other present molecules. mdpi.com Lanthanum primarily exists as the La³⁺ cation in the pH range of 3.0 to 7.0. mdpi.com However, as the pH rises into the neutral and alkaline regions, lanthanum ions are prone to hydrolysis, leading to the formation of insoluble lanthanum hydroxide (B78521), La(OH)₃. This process effectively removes La³⁺ ions from the solution, causing a shift in the dissolution equilibrium and promoting the precipitation of lanthanum species. researchgate.net

Thermodynamically, acidic conditions favor the dissolution of lanthanum-containing films and salts. researchgate.net Conversely, increasing the pH towards alkaline conditions drastically reduces the solubility due to the formation of the highly stable and insoluble hydroxide precipitate. This pH-dependent behavior is a key factor in processes like the separation and purification of lanthanum from other elements. The solubility of lanthanide phosphates, a related class of compounds, has been shown to be minimal at a pH of around 1.1. escholarship.org

The dissolution kinetics of lanthanum sulfate are markedly influenced by the ionic strength and the chemical nature of the background electrolytes present in the solution. The presence of other ions can alter the activity of La³⁺ and SO₄²⁻ ions, thereby affecting the solubility product and the rate of dissolution.

Studies on the adsorption of lanthanum by bentonite (B74815) in different electrolyte systems (sulfate vs. nitrate) demonstrate the significant role of the background anion. mdpi.com The adsorption efficiency of lanthanum decreases as the concentration of the background electrolyte (either sodium sulfate or sodium nitrate) increases. mdpi.com This is attributed to competitive adsorption between the sodium ions and lanthanum ions for active sites on the bentonite surface. mdpi.com

The formation of double salts, such as sodium lanthanum sulfate (NaLa(SO₄)₂·H₂O), is also a critical factor influenced by background electrolytes. aalto.fiaalto.fi Higher concentrations of sodium sulfate reduce the solubility of lanthanum sulfate by promoting the precipitation of this less soluble double salt. aalto.fi The precipitation kinetics and crystal purity of this double salt are sensitive to temperature and the concentration of sodium sulfate. aalto.firesearchgate.net

Ligand Exchange and Coordination Chemistry of Lanthanum(3+) in the Context of Sulfate and Hydration

The coordination chemistry of the La³⁺ ion in aqueous solution is characterized by its large ionic radius and high charge, leading to a preference for high coordination numbers, typically 8 or 9. nih.govnih.gov The first coordination sphere is typically occupied by water molecules, forming the aqua ion [La(H₂O)₉]³⁺. acs.orgresearchgate.net The interaction with sulfate ions involves the exchange of these coordinated water molecules for sulfate ligands, leading to the formation of various complexes and ion pairs.

In an aqueous solution of lanthanum sulfate, the dissolved La³⁺ and SO₄²⁻ ions are not entirely free. They associate to form ion pairs and complexes. This association can occur as solvent-separated ion pairs (SSIPs), where one or more water molecules are interposed between the ions, or as contact ion pairs (CIPs), where the ions are in direct contact.

Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations have shown that lanthanum sulfate hydrated clusters exist in the microscopic state of contact ion pairs. nih.gov These studies indicate that the La³⁺ ion is more inclined to coordinate with the oxygen atoms of the sulfate ion than with the oxygen of water molecules. nih.gov Various hydrated clusters, such as [La(SO₄)(H₂O)ₙ]⁺, [La(SO₄)₂(H₂O)ₙ]⁻, and [La(SO₄)₃(H₂O)ₙ]³⁻, can form. nih.gov The tendency of lanthanum sulfate to aggregate in aqueous solution is highlighted by the lower binding energy of the higher-order sulfate complexes. nih.gov

The stability constants for the formation of 1:1 sulfate complexes with trivalent lanthanides have been calculated, providing a quantitative measure of the strength of this interaction. researchgate.net In solution, sulfate can act as a ligand, bridging metal ions to form complex ions like LaSO₄⁺. mdpi.com The formation of these sulfato-complexes is an important aspect of lanthanum's aqueous chemistry. researchgate.net

Table 1: Coordination and Complexation Data for Lanthanum(III) Sulfate System

| Parameter | Value/Observation | Method | Reference |

|---|---|---|---|

| Predominant La³⁺ Aqua Ion | [La(H₂O)₉]³⁺ | Raman Spectroscopy, DFT | researchgate.net |

| Ion Pair Type | Contact Ion Pairs (CIP) | DFT, MD Simulations | nih.gov |

| Observed Complex Species | [La(SO₄)(H₂O)ₙ]⁺, [La(SO₄)₂(H₂O)ₙ]⁻, [La(SO₄)₃(H₂O)ₙ]³⁻ | DFT Calculations | nih.gov |

| Coordination Preference | La³⁺ prefers coordinating with sulfate's oxygen over water's oxygen. | MD Simulations | nih.gov |

Lanthanum(III) ions form highly stable complexes with multidentate chelating agents, such as aminopolycarboxylic acids like ethylenediaminetetraacetic acid (EDTA). rsc.orggoogle.com These ligands can displace both water and sulfate ions from the lanthanum coordination sphere due to the chelate effect, which results in a significant increase in thermodynamic stability.

The complexation of lanthanides with EDTA is a well-studied process. rsc.orgrsc.orgnih.gov EDTA typically acts as a hexadentate ligand, wrapping around the metal ion. nih.gov The stability of the resulting [La(EDTA)]⁻ complex is very high. The formation constant (log β) for the Eu(III)-EDTA complex, a close analog of lanthanum, is reported to be around 17.0-17.5, indicating a very strong binding affinity. nih.gov For the La³⁺-EDTA complex itself, computational studies have been used to predict its structure and relative stability. rsc.org The stability of these complexes is pH-dependent, as the protonation state of the chelating agent changes with pH. rsc.org

Other powerful chelators, such as decadentate acyclic ligands, have been designed for lanthanum, forming ten-coordinate complexes with high thermodynamic stability constants (log KLaL > 19). nih.gov The kinetics of complexation involve the exchange of lanthanide ions from their existing complexes (e.g., with lactate or sulfate) to the aminopolycarboxylate ligand. rsc.org This process is fundamental in separation technologies and medical applications involving lanthanide isotopes. nih.gov

Table 2: Stability Constants for Lanthanum(III) Complexes with Chelating Agents

| Chelating Agent (L) | Complex | log KLaL | Reference |

|---|---|---|---|

| TPAEN⁴⁻ (decadentate) | [La(TPAEN)]⁻ | 19.16 | nih.gov |

| TPADAC⁴⁻ (decadentate) | [La(TPADAC)]⁻ | 19.55 | nih.gov |

Heterogeneous Catalysis Involving this compound

Lanthanum compounds, including its salts like lanthanum sulfate, are recognized for their catalytic properties, particularly in organic synthesis. alfachemic.com They often function as Lewis acids, which are electron pair acceptors, facilitating a variety of chemical transformations.

Lanthanum sulfate and related compounds have been investigated as catalysts for esterification reactions. For example, lanthanum dodecyl sulfate has been successfully used as a water-tolerant Lewis acid catalyst for the synthesis of isopropyl chloroacetate from chloroacetic acid and isopropanol, achieving high conversion rates of up to 98.3%. semanticscholar.orgresearchgate.net This demonstrates the utility of lanthanum-based catalysts in promoting reactions that are traditionally catalyzed by strong Brønsted acids, with the advantage of being more tolerant to the presence of water. semanticscholar.orgresearchgate.net

In another study, sulfated lanthanum oxide (SLO) and SLO supported on HZSM-5 zeolite were evaluated as heterogeneous catalysts for the esterification of free fatty acids to produce biodiesel. nih.gov The sulfation process was found to generate strong Brønsted acid sites on the material, which significantly enhanced the catalytic activity, leading to conversions of 96-100%. nih.gov While this study uses lanthanum oxide as a precursor, the active species is a sulfated form, highlighting the synergistic role of lanthanum and sulfate groups in creating active catalytic sites. Lanthanum compounds are also used in fluid catalytic cracking (FCC) processes in the petroleum industry. americanelements.comstanfordmaterials.com

Surface Active Sites and Reaction Pathways

The reactivity of this compound is significantly influenced by its surface characteristics and the nature of its active sites. The primary catalytically active centers are believed to be the Lanthanum(III) ions, which function as Lewis acid sites. The strong oxophilicity of the La³⁺ ion allows it to coordinate with carbonyl oxygen atoms of reactant molecules, thereby activating them for further reaction. researchgate.net This Lewis acidity is a key feature in various reactions catalyzed by lanthanide compounds. researchgate.net

The reaction pathways of this compound are prominently demonstrated through its thermal decomposition. When heated, the compound undergoes a multi-stage decomposition process, which provides insight into its chemical transformations. The nonahydrate first loses its water of hydration in several steps, eventually forming the anhydrous β-La₂(SO₄)₃. researchgate.net Further heating leads to the formation of an intermediate oxysulfate, La₂O₂SO₄, which ultimately decomposes to lanthanum(III) oxide (La₂O₃) at very high temperatures. researchgate.netwikipedia.orgosti.gov This decomposition sequence represents a fundamental reaction pathway for the solid-state compound.

The table below outlines the thermal effects and corresponding chemical processes recorded during the decomposition of La₂(SO₄)₃·9H₂O.

| Signal | Temperature Range (°C) | Process |

| A-D | ~100 - 400 | Dehydration (loss of 9H₂O) |

| E | 940 - 1300 | Decomposition of La₂(SO₄)₃ to La₂O₂SO₄ |

| F | 1300 - 1440 | Decomposition of La₂O₂SO₄ to La₂O₃ |

| This table is based on data from thermal analysis studies. researchgate.net |

Role of Hydration and Sulfate Ligands in Catalytic Processes

The water of hydration and the sulfate ligands play critical roles in the chemical behavior and catalytic potential of this compound. The complexation of the lanthanum ion by the solvent (water) or ligands is governed by the structure and dynamics of its coordination shells. researchgate.net

Role of Hydration: In an aqueous environment, the Lanthanum(III) ion is heavily hydrated. Molecular dynamics studies are essential for understanding the structure of these hydration shells. researchgate.net The first coordination sphere of the La³⁺ ion is crucial, as the exchange of water molecules in this sphere with reactant molecules is often a key step in catalytic cycles in solution. researchgate.net The coordination number for La³⁺ in aqueous solution is typically nine, and the dynamics of this hydration shell can dictate the accessibility of the metal ion's catalytic site.

Role of Sulfate Ligands: Sulfate ions are not merely counter-ions; they can actively participate in the coordination chemistry of lanthanum. In solution, sulfate can act as a ligand, bridging metal ions to form complex species such as [LaSO₄]⁺. mdpi.com In the solid state, the sulfate groups are integral to the crystal structure and can influence the geometry and Lewis acidity of the lanthanum centers. In some lanthanum complexes, sulfate ions have been shown to act as divalent bidentate ligands, directly coordinating with the metal center. researchgate.net This coordination can affect the stability of the compound and its reactivity. Studies on the adsorption of lanthanum on surfaces have shown that the presence of sulfate in the system is more conducive to adsorption compared to other anions like nitrate (B79036), suggesting a strong interaction between lanthanum and sulfate groups that facilitates surface interactions. mdpi.com

Photoreactivity and Photodegradation Mechanisms of this compound

The mechanisms by which lanthanum enhances photocatalytic activity are multifaceted. One primary role is the inhibition of the recombination of photogenerated electron-hole pairs, a major limiting factor in photocatalytic efficiency. alfachemic.comresearchgate.net The electronic structure of lanthanum, with its unoccupied 5d orbitals, allows it to act as an effective electron scavenger, trapping electrons and thus promoting charge separation. researchgate.net This leads to a higher concentration of charge carriers available to participate in redox reactions on the catalyst surface.

Furthermore, the introduction of lanthanum can lead to the formation of more active sites on the catalyst's surface. For instance, in La-modified TiO₂, the presence of lanthanum increases the formation of Ti³⁺ states, which are crucial for enhancing photocatalytic activity under UV light. rsc.org Lanthanum modification can also reduce the band gap energy of the semiconductor, allowing it to absorb a broader spectrum of light. alfachemic.com

The general mechanism for lanthanide photosensitizers can involve the generation of various reactive species through single-electron-transfer (SET) and hydrogen atom transfer (HAT) pathways under mild reaction conditions. acs.org Although La³⁺ itself does not possess the 4f or 5d electrons typically involved in the photoluminescence of other lanthanides, its strong Lewis acidity can influence charge-transfer processes in composite materials. researchgate.net

The table below summarizes the observed effects of lanthanum modification on the photocatalytic activity of TiO₂ for the decomposition of 2,4-D under UV irradiation.

| La Loading (mol%) | Enhancement Factor of Photocatalytic Activity |

| 0 | 1.0 |

| 1 | 2.5 |

| 3 | 4.0 |

| 5 | 5.5 |

| 7 | 4.0 |

| This table is based on data from studies on La-modified TiO₂ catalysts. rsc.org |

These findings indicate that while this compound may not be a primary photocatalyst itself, the lanthanum ions within its structure possess the electronic properties necessary to act as powerful co-catalysts or promoters in photocatalytic systems.

Advanced Spectroscopic Characterization of Lanthanum 3+ ;disulfate;nonahydrate

Vibrational Spectroscopy of Lanthanum(3+);disulfate;nonahydrate

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations within the crystal lattice of lanthanum sulfate (B86663) nonahydrate.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and understanding the nature of water molecules within the lanthanum sulfate nonahydrate structure. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of the sulfate ions and the water molecules.

The presence of water is clearly indicated by a broad absorption band in the region of 3420 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydrogen-bonded water molecules. researchgate.net Low-temperature FTIR studies in the far-infrared region can distinguish between coordinated water molecules and lattice water molecules by analyzing their librational and translational modes of vibration. spiedigitallibrary.org This distinction is crucial for understanding the specific roles of the nine water molecules in the crystal structure.

The sulfate (SO₄²⁻) group, a primary functional group in the compound, exhibits distinct vibrational modes. The stretching vibrations of the S-O bonds typically appear in the FTIR spectrum, providing information about the symmetry and coordination environment of the sulfate anion. For instance, in related metal sulfates, the ν₃(F₂) mode of the sulfate ion is observed around 1104 cm⁻¹, while the ν₄(F₂) mode appears near 597 cm⁻¹. researchgate.net

Table 1: Typical FTIR Absorption Bands for Functional Groups in Hydrated Sulfates

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3420 | O-H Stretching | H₂O |

| ~1104 | ν₃ Asymmetric Stretching | SO₄²⁻ |

Note: Specific peak positions for La₂(SO₄)₃·9H₂O may vary slightly.

Raman spectroscopy complements FTIR by providing detailed information about the lattice vibrations and the internal modes of the sulfate anion, which are often highly sensitive to the crystalline environment. In aqueous solutions of lanthanum sulfate, Raman studies have been used to investigate ion pairing and complex formation. researchgate.net

For the solid state, Raman spectra reveal a series of sharp peaks corresponding to both the internal vibrations of the sulfate ions and the external or lattice modes, which involve the motion of the La³⁺ ions and water molecules as units. The internal modes of the sulfate ion (SO₄²⁻) are of particular interest. The free sulfate ion has four fundamental modes of vibration: ν₁ (symmetric stretch), ν₂ (bending), ν₃ (asymmetric stretch), and ν₄ (bending). nih.gov In the solid crystal of lanthanum sulfate nonahydrate, the site symmetry of the sulfate ion is lower than its free ion symmetry (Td), which can lead to the splitting of degenerate modes and the activation of otherwise Raman-inactive modes.

The most intense Raman peak for the sulfate ion is typically the symmetric stretching mode (ν₁), which appears around 983-986 cm⁻¹. researchgate.netresearchgate.net The other sulfate modes, ν₂, ν₃, and ν₄, are also observed and their positions and splitting patterns provide valuable information about the crystal structure and the nature of the La-O-S bonding. researchgate.netresearchgate.net Studies on related lanthanide sulfates, such as lanthanum ethyl sulfate nonahydrate, have identified distinct lines due to lattice vibrations, internal oscillations of the ethyl sulfate group, and oscillations of the water molecules. ias.ac.in

Table 2: Typical Raman Shifts for Sulfate Anion Modes

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν₁ (A₁) | ~983 | Symmetric Stretch |

| ν₂ (E) | ~450 | Bending |

| ν₃ (F₂) | ~1100-1200 | Asymmetric Stretch |

Note: These are general ranges; specific values depend on the cation and crystal structure. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique, element-specific probe into the structure and dynamics of lanthanum sulfate nonahydrate in both solid and solution states.

Solid-state NMR can provide atomic-level details about the local environments of the constituent nuclei.

¹³⁹La NMR: Lanthanum has two NMR-active isotopes, ¹³⁸La and ¹³⁹La, with ¹³⁹La being the nucleus of choice due to its much higher natural abundance (99.91%) and greater sensitivity. huji.ac.il As a quadrupolar nucleus (spin I = 7/2), the ¹³⁹La NMR lineshape is highly sensitive to the local electric field gradient (EFG) at the lanthanum site. huji.ac.ilpascal-man.com This makes ¹³⁹La NMR a powerful tool for probing the symmetry of the La³⁺ coordination environment. rsc.org In crystalline solids, the large quadrupolar interaction can lead to very broad spectra, with breadths ranging from 600 kHz to over 2.5 MHz, requiring specialized techniques for acquisition. nih.gov The measured quadrupolar coupling constants (CQ) and asymmetry parameters are remarkably sensitive to changes in the molecular structure and can be used to distinguish between different lanthanum sites within a crystal lattice. pascal-man.comnih.gov

¹⁷O NMR: Due to its low natural abundance (0.037%), ¹⁷O NMR studies typically require isotopic enrichment. nih.govresearchgate.net However, it provides invaluable information as oxygen atoms are present in both the sulfate anions and the water molecules. ¹⁷O NMR can distinguish between different oxygen environments, such as bridging and terminal oxygens in the sulfate group, and between coordinated and lattice water molecules. nih.govrsc.org The quadrupolar coupling constants and isotropic chemical shifts are sensitive probes of the local structure. acs.org

¹H NMR: Solid-state ¹H NMR can provide information on the hydrogen bonding network and the dynamics of the water molecules within the nonahydrate structure. researchgate.net

In aqueous solutions, NMR spectroscopy is used to study the speciation of lanthanum sulfate and the dynamics of ion association. Raman spectroscopy studies have shown that in dilute aqueous solutions of La₂(SO₄)₃, both outer-sphere and inner-sphere sulfato-complexes exist. researchgate.net

Solution ¹³⁹La NMR can provide information on complex formation through changes in chemical shifts and linewidths upon ligand addition. rsc.org The interaction between the La³⁺ ion and sulfate ions in solution can be monitored, revealing details about the formation of different [La(SO₄)n]³⁻²ⁿ complexes. researchgate.net The exchange rates between different species can also be investigated. For some lanthanum complexes, slow ligand exchange has been observed using ¹³⁹La NMR. rsc.org The formation of complexes with sulfate, which acts as an inner-sphere ligand, affects the coordination sphere and net charge of the lanthanum cation. sargcoop.org

X-ray Absorption Spectroscopy (XAS) of this compound

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure around a specific absorbing atom. springernature.comnih.gov For lanthanum sulfate nonahydrate, XAS at the Lanthanum L-edges (L₁, L₂, and L₃) can be used to probe the coordination environment of the La³⁺ ion. nims.go.jpnims.go.jp

The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The La L-edge XANES spectra are sensitive to the oxidation state and the coordination geometry of the lanthanum ion. acs.orgresearchgate.net The features in the XANES region, such as the position and intensity of the "white line" at the L₃-edge, can be correlated with the local configuration around the La atom. acs.org Datasets of La L₂ and L₃-edge XANES spectra for lanthanum sulfate nonahydrate have been collected at synchrotron facilities. nims.go.jpnims.go.jp

EXAFS: The EXAFS region contains oscillatory structures that result from the scattering of the outgoing photoelectron by the neighboring atoms. princeton.edu Analysis of the EXAFS signal can yield quantitative information about the number, type, and distance of atoms in the coordination shells surrounding the La³⁺ ion. nih.gov For example, EXAFS studies on La³⁺ bound to biological systems have determined La-O/N bond distances of approximately 2.5 Å. nih.gov A similar analysis for lanthanum sulfate nonahydrate would precisely determine the La-O bond lengths from the coordinated water molecules and sulfate ions, providing a detailed picture of the La³⁺ coordination sphere.

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound (if paramagnetic impurities/dopants present)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.net It is highly sensitive to the electronic environment of these paramagnetic centers.

The Lanthanum(III) ion has an electronic configuration of [Xe]4f⁰, meaning it has no unpaired electrons. nih.gov Consequently, La³⁺ is diamagnetic and does not produce an EPR signal. Therefore, pure this compound is EPR silent.

However, EPR spectroscopy becomes a powerful tool for studying this compound if it contains paramagnetic impurities or is intentionally doped with paramagnetic ions. nih.gov Lanthanide compounds are often difficult to purify, and trace amounts of other lanthanides with unpaired electrons (Kramers ions like Ce³⁺, Nd³⁺, Gd³⁺, Er³⁺, Yb³⁺ or some non-Kramers ions) can be present as impurities. nih.gov Gadolinium(III), with its ⁴f⁷ configuration and long relaxation time, is a particularly common and useful EPR probe. researchgate.netnih.gov

If a paramagnetic ion like Gd³⁺ substitutes for La³⁺ in the crystal lattice of this compound, the resulting EPR spectrum provides detailed information about the local site symmetry of the lanthanum position. researchgate.net The fine structure of the Gd³⁺ spectrum is dictated by the crystal field at the substitution site. By analyzing the spectrum, one can determine the crystal field parameters, which in turn characterize the symmetry and strength of the local electric field, providing indirect but precise information about the La³⁺ coordination environment. researchgate.net Such studies require measurements at low temperatures, as the spin relaxation times for most lanthanide ions (except Gd³⁺) are very short at room temperature. nih.govnih.gov

Luminescence Spectroscopy of this compound

Luminescence spectroscopy measures the emission of light from a substance after it has absorbed energy. For lanthanide compounds, this often involves characteristic sharp emission lines resulting from f-f electronic transitions.

The Lanthanum(III) ion, with its [Xe]4f⁰ electron configuration, has an empty 4f shell. The characteristic sharp-line luminescence of most other lanthanide ions arises from electronic transitions between different energy levels within the 4f shell. Since the La³⁺ ion lacks 4f electrons, it cannot exhibit these f-f transitions. As a result, pure this compound does not display intrinsic, sharp-line luminescence and is considered a non-luminescent compound.

While intrinsically non-luminescent, lanthanum compounds like this compound serve as excellent host materials for creating highly luminescent materials through doping. nih.gov In this application, the lanthanum compound provides a stable and transparent crystal lattice in which luminescent activator ions can be incorporated.

The process involves doping the lanthanum sulfate host with small amounts of other lanthanide ions that are optically active, such as Europium(III), Terbium(III), Dysprosium(III), or Cerium(III). nih.govnih.gov When the doped material is excited with UV or blue light, energy is absorbed by the host lattice or by a sensitizer (B1316253) and then efficiently transferred to the dopant ion (the activator). This energy transfer excites the activator ion, which then relaxes by emitting light at its own characteristic wavelengths. This phenomenon is known as sensitized luminescence.

For example, doping a lanthanum host with Eu³⁺ typically produces a strong red emission, while Tb³⁺ results in a bright green emission. The specific emission colors and excitation efficiencies depend on the choice of the activator ion and its local environment within the host lattice. nih.gov These doped lanthanum-based phosphors have significant applications in areas like solid-state lighting (e.g., white LEDs) and display technologies. nih.govnih.gov

| Host Material | Dopant (Activator) | Excitation Wavelength (nm) | Emission Color/Peak (nm) | Reference |

|---|---|---|---|---|

| La₃Br(SiS₄)₂ | Ce³⁺ | 375 | Cyan | nih.gov |

| La₃Br(SiS₄)₂ | Eu²⁺ | 300 - 600 | Reddish-Orange (~640) | nih.gov |

| BaLa₂ZnO₅ | Dy³⁺ | 325 / 352 | White (from blue at 486 and yellow at 576) | nih.gov |

Applications and Advanced Materials Science Incorporating Lanthanum 3+ ;disulfate;nonahydrate

Role in Advanced Catalytic Systems.americanelements.comsytes.netrsc.org

Lanthanum-based compounds, including the sulfate (B86663) nonahydrate, are recognized for their catalytic capabilities. americanelements.comsytes.net The Lewis acidic nature of the lanthanum(III) ion plays a crucial role in its catalytic activity. researchgate.netwikipedia.org

Heterogeneous Catalysis Beyond General Mechanisms.americanelements.comsytes.net